molecular formula C11H15BrO B1522605 1-Bromo-3-(neopentyloxy)benzene CAS No. 528528-63-4

1-Bromo-3-(neopentyloxy)benzene

Cat. No.: B1522605
CAS No.: 528528-63-4
M. Wt: 243.14 g/mol
InChI Key: DLBVPHSNXXQEOE-UHFFFAOYSA-N
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Description

1-Bromo-3-(neopentyloxy)benzene is an organic compound with the molecular formula C11H15BrO. It is a brominated aromatic ether, where a bromine atom is substituted at the meta position of a benzene ring, and a neopentyloxy group (2,2-dimethylpropoxy) is attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

1-Bromo-3-(neopentyloxy)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 3-(neopentyloxy)benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Bromo-3-(neopentyloxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted benzene derivatives .

Scientific Research Applications

1-Bromo-3-(neopentyloxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective bromination or coupling reactions.

    Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of drug candidates.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(neopentyloxy)benzene in chemical reactions involves the interaction of its bromine atom and neopentyloxy group with various reagents. In electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, facilitating the substitution reaction . In nucleophilic substitution, the bromine atom acts as a leaving group, allowing the nucleophile to replace it on the benzene ring .

In coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, forming a palladium-bromide intermediate. This intermediate then reacts with a boronic acid or ester to form the desired biaryl product through reductive elimination .

Comparison with Similar Compounds

1-Bromo-3-(neopentyloxy)benzene can be compared with other brominated aromatic ethers, such as:

    1-Bromo-4-(neopentyloxy)benzene: Similar structure but with the neopentyloxy group at the para position. This positional isomer may exhibit different reactivity and selectivity in chemical reactions.

    1-Bromo-2-(neopentyloxy)benzene: Another positional isomer with the neopentyloxy group at the ortho position. The steric hindrance and electronic effects can influence its reactivity compared to the meta isomer.

    1-Bromo-3-methoxybenzene: A simpler analog with a methoxy group instead of a neopentyloxy group.

The uniqueness of this compound lies in its neopentyloxy group, which provides steric bulk and electronic effects that can influence its reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

1-bromo-3-(2,2-dimethylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,3)8-13-10-6-4-5-9(12)7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBVPHSNXXQEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680766
Record name 1-Bromo-3-(2,2-dimethylpropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528528-63-4
Record name 1-Bromo-3-(2,2-dimethylpropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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